2-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)acetic acid
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Overview
Description
2-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)acetic acid is a synthetic organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal under mild conditions .
Mechanism of Action
Mode of Action
The compound contains a tert-butoxycarbonyl (BOC) group , which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the BOC group can be accomplished with strong acids . This suggests that the compound may interact with its targets through the addition and removal of the BOC group, leading to changes in the targets’ structure and function.
Biochemical Pathways
Given the presence of the boc group, it is plausible that the compound may be involved in biochemical pathways related to amine protection and deprotection . The compound’s effects on these pathways and their downstream effects would need to be investigated further.
Result of Action
Given the compound’s potential interaction with amines through the BOC group , it is possible that the compound could influence the structure and function of proteins or other molecules containing amines.
Preparation Methods
The synthesis of 2-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)acetic acid typically involves the reaction of 3-methylazetidine with tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, often facilitated by the presence of the Boc group.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the functional groups present can undergo such transformations under appropriate conditions.
Scientific Research Applications
2-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)acetic acid is used in various scientific research applications:
Comparison with Similar Compounds
Similar compounds include:
2-({1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid: Differing by the presence of a hydroxy group instead of a methyl group.
2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}acetic acid: Featuring a phenyl group in place of the methyl group.
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetic acid: Contains an oxetane ring instead of the azetidine ring.
These compounds share the Boc protecting group but differ in their specific functional groups and ring structures, which can influence their reactivity and applications.
Properties
IUPAC Name |
2-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxyacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-6-11(4,7-12)16-5-8(13)14/h5-7H2,1-4H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPYODYQFQSFDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1602349-46-1 |
Source
|
Record name | 2-({1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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